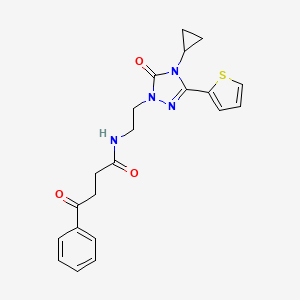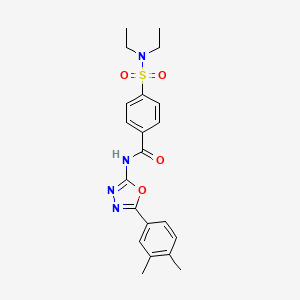![molecular formula C25H20Cl2N2O4 B2730698 ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 339028-67-0](/img/structure/B2730698.png)
ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a complex organic molecule. It contains several functional groups including a benzoyl group, a dichlorobenzyl group, a hydroxy group, and a carboxylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, benzoyl and dichlorobenzyl groups could potentially be introduced through Friedel-Crafts acylation or alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-b]pyridine core of the molecule is a bicyclic structure with nitrogen atoms incorporated into the rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the benzoyl and dichlorobenzyl groups could undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like carboxylate and hydroxy could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A study details the phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, highlighting the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the process. This study contributes to understanding the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Characterization of Ligands : Another research focuses on the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes, providing insights into the structural and chemical properties of these compounds (Carson & Lippard, 2006).
Medicinal Chemistry
- Histone Deacetylase Inhibitors : Research on synthetic histone deacetylase inhibitors mentions a class of compounds including a similar structure to ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, emphasizing their potential in medicinal chemistry (Mai et al., 2004).
Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : A study presents a methodology for synthesizing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, which is relevant to understanding the chemical behavior and synthesis of related heterocyclic compounds (Molina, Alajarín, & Sánchez-Andrada, 1993).
Reactivity Studies : Another research examines the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, contributing to the broader understanding of the reactivity of similar complex molecules (Harb et al., 1989).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-benzoyl-1-[(2,4-dichlorophenyl)methyl]-2-methyl-7-oxo-4H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-3-33-25(32)18-12-28-21-20(23(30)15-7-5-4-6-8-15)14(2)29(22(21)24(18)31)13-16-9-10-17(26)11-19(16)27/h4-12H,3,13H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRNLZVYMGRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N(C(=C2C(=O)C3=CC=CC=C3)C)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)


![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)


![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)
